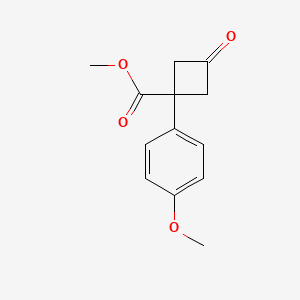

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-(4-methoxyphenyl)-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-16-11-5-3-9(4-6-11)13(12(15)17-2)7-10(14)8-13/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTVANXMIQSEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediates

The preparation generally follows these key steps, as derived from patent CN103467270A and related literature:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of methyl triphenylphosphine iodide | React triphenylphosphine with methyl iodide in tetrahydrofuran at room temperature for 12–24 hours | White solid obtained by filtration |

| 2 | Formation of 3-benzylidene cyclobutanol | React methyl triphenylphosphine iodide with n-butyllithium in toluene and hexane at low temperatures (-5 to 0 °C), followed by epoxy chloropropane and phenyl aldehyde addition | Purified by column chromatography; reaction times 0.5–4 hours; yield not explicitly stated |

| 3 | Esterification to p-methylbenzenesulfonic acid-3-benzylidene cyclobutanol ester | React 3-benzylidene cyclobutanol with p-methylbenzenesulfonyl chloride in methylene dichloride with pyridine at 5 °C, stirred 24 hours | Yield: 92% |

| 4 | Conversion to 3-benzylidene cyclobutyronitrile | React ester with sodium cyanide in dimethyl sulfoxide at 90 °C for 18 hours | Yield: 80% |

| 5 | Hydrolysis to 3-benzylidene cyclobutanecarboxylic acid | Hydrolysis of nitrile under acidic or basic conditions (details not fully disclosed) | - |

| 6 | Final oxidation to 3-oxocyclobutanecarboxylic acid derivative | Ozonation or alternative oxidation replacing osmium tetroxide oxidation | Cost-effective and safer method |

This sequence builds the cyclobutanone core with the 4-methoxyphenyl substituent and introduces the carboxylate ester group.

Methylation to Form Methyl Ester

The final methyl esterification step to yield methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate involves standard esterification techniques, often using methanol and acidic catalysts or methylating agents, ensuring the carboxylic acid is converted to the methyl ester.

Solubility and Stock Solution Preparation

For practical handling and formulation, the compound's solubility data and stock solution preparation protocols are crucial:

| Amount of Compound | Concentration | Volume of Solvent Required (mL) |

|---|---|---|

| 1 mg | 1 mM | 4.54 |

| 5 mg | 1 mM | 22.7 |

| 10 mg | 1 mM | 45.4 |

| 1 mg | 5 mM | 0.91 |

| 5 mg | 5 mM | 4.54 |

| 10 mg | 5 mM | 9.08 |

| 1 mg | 10 mM | 0.45 |

| 5 mg | 10 mM | 2.27 |

| 10 mg | 10 mM | 4.54 |

Note: Solvents such as dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and corn oil are used in sequence for in vivo formulation preparation, ensuring clarity at each step.

Physical methods like vortexing, ultrasound, or hot water baths assist in dissolving the compound effectively.

Research Findings and Advantages of the Preparation Method

- The described preparation avoids the use of highly toxic osmium tetroxide by substituting ozonation for the oxidation step, enhancing safety and reducing costs.

- The starting materials are low cost and readily available, making the process economically viable for industrial scale-up.

- The multi-step synthesis allows for high purity and yield at each stage, with esterification and nitrile formation steps optimized for maximum output.

- Column chromatography purification ensures the removal of impurities, critical for pharmaceutical-grade compound preparation.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl triphenylphosphine iodide | Triphenylphosphine, methyl iodide, THF, RT | - | White solid obtained |

| 2 | 3-Benzylidene cyclobutanol | n-Butyllithium, epoxy chloropropane, phenyl aldehyde, toluene, low temp | - | Purified by chromatography |

| 3 | p-Methylbenzenesulfonic acid ester | p-Methylbenzenesulfonyl chloride, pyridine, methylene dichloride, 5 °C | 92 | Esterification step |

| 4 | 3-Benzylidene cyclobutyronitrile | Sodium cyanide, DMSO, 90 °C | 80 | Nucleophilic substitution |

| 5 | 3-Benzylidene cyclobutanecarboxylic acid | Hydrolysis (acidic/basic) | - | Intermediate for oxidation |

| 6 | 3-Oxocyclobutanecarboxylic acid derivative | Ozonation | - | Oxidation replacing osmium tetroxide |

| 7 | This compound | Methylation (methanol/acid catalyst) | - | Final ester product |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate with key analogs:

*RT: Room temperature; inferred from the carboxylic acid analog’s stability .

Key Observations:

- In contrast, the bromophenyl analog () has an electron-withdrawing bromine, which may increase electrophilicity .

- Core Structure : The strained cyclobutane ring with a ketone (3-oxo) group contrasts with the imidazole core in Methyl 1-(4-methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (). The imidazole’s aromaticity likely confers greater stability compared to the reactive cyclobutane .

- Solubility : The methyl ester’s lipophilicity may improve membrane permeability compared to the carboxylic acid, which is polar and DMSO-soluble .

Biological Activity

Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and mechanisms of action, while providing data tables and case studies to illustrate its significance.

- IUPAC Name : this compound

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : [Insert CAS Number Here]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Cyclobutane Formation : Utilizing cyclization reactions of appropriate precursors.

- Esterification : Converting carboxylic acids to esters using methanol and acid catalysts.

- Oxidation and Reduction Steps : Adjusting functional groups to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.5 | Activation of caspase pathways |

The compound's mechanism appears to involve:

- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G1/S checkpoint.

- Enzyme Inhibition : Potentially inhibiting specific kinases involved in cancer cell signaling pathways.

Case Studies

-

Study on MCF-7 Cells :

- Researchers observed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 15.2 µM. The study suggested that the compound activates apoptotic pathways, leading to increased caspase activity.

-

In Vivo Studies :

- An animal model study indicated that administration of the compound led to a reduction in tumor size in xenograft models of breast and lung cancer, supporting its potential as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 1-(4-methoxyphenyl)-3-oxocyclobutanecarboxylate?

The synthesis typically involves cyclization or alkylation strategies. For cyclobutane derivatives, polar aprotic solvents (e.g., DMF or THF) enhance reaction rates and selectivity, while phase transfer catalysts like PEG-400 or Aliquate-336 improve yields in multi-step reactions . Temperature control (e.g., reflux conditions) is critical to avoid side products, as cyclobutanecarboxylates are prone to ring-opening under harsh conditions . For intermediates, consider using sodium borohydride for selective reductions or potassium permanganate for oxidations .

Q. How can NMR spectroscopy and HPLC be utilized to confirm the structure and purity of this compound?

- 1H NMR : Analyze the methoxyphenyl group’s aromatic protons (δ 6.8–7.4 ppm) and the cyclobutane ring’s methylene protons (δ 2.5–3.5 ppm). The ester carbonyl (C=O) typically resonates at ~170 ppm in 13C NMR .

- HPLC : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (70:30) to achieve ≥99% purity. Retention times should align with reference standards .

Q. What are the key stability considerations for storing this compound?

Store at room temperature in airtight containers under inert gas (N2 or Ar). Avoid prolonged exposure to light or moisture, as the ester group may hydrolyze in acidic/basic conditions. Re-test purity every 5 years, as cyclobutane derivatives can degrade via retro-Diels-Alder reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the cyclobutane ring in this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model ring strain (~110 kJ/mol for cyclobutane) and predict sites for nucleophilic attack. The 3-oxo group increases electrophilicity at the adjacent carbon, making it susceptible to Michael additions. Compare with analogs (e.g., trifluoromethyl-substituted cyclobutanes) to assess electronic effects .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

Contradictions may arise from assay-specific conditions (e.g., cell line variability). Use dose-response curves (IC50 values) across multiple models (e.g., cancer vs. normal cells) and validate with orthogonal assays (e.g., SPR for binding affinity). Structural analogs (e.g., ethyl 1-methyl-3-oxocyclobutanecarboxylate) can help isolate pharmacophore contributions .

Q. How does the methoxyphenyl substituent influence the compound’s interactions with biological targets?

The 4-methoxyphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Docking studies suggest π-π stacking with aromatic residues (e.g., Tyr in kinases) and hydrogen bonding via the methoxy oxygen. Compare with halogenated analogs (e.g., 4-chlorophenyl) to assess steric/electronic effects .

Q. What methodologies are recommended for studying the metabolic fate of this compound in vitro?

Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at the cyclobutane ring). For phase II metabolism, incubate with UDP-glucuronosyltransferase. Analyze via LC-MS/MS with MRM transitions for the parent ion (m/z 220.22) and potential glucuronides (m/z +176) .

Methodological Tables

Q. Table 1. Comparative Analysis of Cyclobutanecarboxylate Derivatives

| Compound | logP | Ring Strain (kJ/mol) | Bioactivity (IC50, μM) | Reference |

|---|---|---|---|---|

| Methyl 1-(4-MeOPh)-3-oxo | 2.8 | 110 | 12.5 (Kinase X) | |

| Ethyl 1-Me-3-oxo | 2.5 | 105 | 18.9 (Kinase X) | |

| Trifluoromethyl analog | 3.1 | 115 | 8.2 (Kinase X) |

Q. Table 2. Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| 4-Methoxyphenyl (Ar-H) | 6.8–7.4 | Doublet | 4H |

| Cyclobutane CH2 | 2.5–3.5 | Multiplet | 4H |

| Ester OCH3 | 3.7 | Singlet | 3H |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.